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Compound of Interest

Compound Name: Percoll

Cat. No.: B13388388

This technical support center provides researchers, scientists, and drug development
professionals with comprehensive guidance on improving the purity of cell separations using
Percoll density gradients. Here you will find answers to frequently asked questions and
troubleshooting advice for common issues encountered during experimental procedures.

Frequently Asked Questions (FAQSs)

Q1: What is the first step to ensure high purity in Percoll cell separation?

Al: The critical first step is the proper preparation of a stock isotonic Percoll (SIP) solution.
Percoll as supplied is hypertonic. To make it isotonic for mammalian cells, you must dilute it
with a salt solution or concentrated cell culture medium. A common method is to add 9 parts of
Percoll to 1 part of 1.5 M NaCl or 10x concentrated cell culture medium.[1][2] The osmolality of
this stock solution should be routinely checked with an osmometer to ensure reproducibility
between experiments, as cell density is dependent on the osmolality of the medium.[1][3]

Q2: Should I use a continuous or discontinuous (step) gradient for my cell separation?

A2: The choice between a continuous and discontinuous gradient depends on your specific
application.

o Discontinuous (step) gradients are formed by layering solutions of different Percoll
concentrations. They are useful for separating distinct cell populations with known, well-
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separated densities.[1] Many protocols for isolating specific cell types, such as leukocytes or
muscle stem cells, utilize step gradients.[4][5]

o Continuous gradients are typically self-generated by centrifuging a single Percoll solution at
high speed.[6][7] They are ideal for separating cell populations with a continuous range of
densities or when the exact densities of the target cells are unknown.

Q3: How do | remove Percoll from my isolated cells after separation?

A3: For most applications involving living cells, Percoll is non-toxic and does not adhere to cell
membranes, so its removal may not be necessary.[8] However, if removal is required, the most
common method is washing the cells. This involves diluting the cell suspension with a
physiological saline solution (typically 5 parts saline to 1 part cell suspension) and then
pelleting the cells by low-speed centrifugation (e.g., 200 x g for 2-10 minutes).[6][8] This
washing step can be repeated 2-3 times to ensure complete removal of Percoll.[8] For smaller
particles like viruses or subcellular organelles, high-speed centrifugation (e.g., 100,000 x g) can
be used to pellet the Percoll, leaving the biological material in the supernatant.[8]

Q4: Can | autoclave Percoll?

A4: Yes, Percoll can be autoclaved at 120°C for 30 minutes without altering its properties.
However, it is crucial to autoclave Percoll before adding any salts or sucrose. The presence of
salts will cause Percoll to gel, while sucrose will caramelize during autoclaving.[6]
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Problem

Potential Cause(s)

Recommended Solution(s)

Low Cell Purity /

Contamination with other cell

types

- Incorrect gradient densities. -
Overloading the gradient. -
Cell aggregation.[9] - Improper

collection of the cell layer.

- Optimize the Percoll
concentrations for your specific
cell type.[10] - Reduce the
number of cells loaded onto
the gradient. A typical starting
point is 1-5 mg of protein in a
0.5 mL sample volume on a 10
mL gradient.[1] - Ensure
single-cell suspension before
loading. Consider adding
DNase to reduce clumping
from dead cells. - Carefully
aspirate the desired cell band,
avoiding adjacent layers.
Removing the upper layers first

can make collection easier.[5]

Low Cell Yield

- Suboptimal gradient for the
target cells. - Loss of cells
during wash steps. - Cells are

present in multiple layers.

- Adjust the density range of
your gradient to ensure it
brackets the density of your
target cells. - Optimize
centrifugation speed and time
during washing to ensure
efficient pelleting of your cells.
- If cells are distributed, collect
all relevant layers and analyze
them separately to determine
the optimal density for your

target population.

Low Cell Viability

- Hypertonic or hypotonic
gradient solution. -
Centrifugation speed/time is
too high or long. -
Contamination of Percoll

solution (e.g., endotoxins).[11]

- Ensure your Percoll solution
is made isotonic with your
cells' physiological conditions.
[3] Verify with an osmometer. -
Reduce the centrifugation
force and/or time. For pre-

formed gradients, low-speed
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centrifugation (e.g., 400 x g for
15-20 minutes) is often

sufficient for cell banding.[1][7]
- Use sterile, endotoxin-tested

Percoll and reagents.

- Incomplete separation of
Red Blood Cell (RBC) RBCs from leukocytes. -
Contamination Inappropriate gradient density

for RBC removal.

- For peripheral blood, ensure
the density of the lower Percoll
layer is sufficient to pellet the
RBCs. - Consider an initial
RBC lysis step before Percoll
separation, especially for blood

samples.[12]

o - Incomplete removal of dead
Presence of Debris in the Cell _
cells and cellular debris from
Layer o
the initial sample.

- Include a low-speed
centrifugation step before
loading onto the gradient to
pellet and remove larger
debris. - Use a discontinuous
gradient with a low-density top
layer to help trap debris at the

interface.[13]

- Incorrect gradient formation. -

Insufficient centrifugation force
No Clear Cell Bands Formed )

or time. - Percoll was not at

room temperature.

- Ensure proper layering of
discontinuous gradients or
sufficient g-force and time for
self-forming gradients.[6][7] -
Verify that the centrifugation
parameters are appropriate for
the type of gradient and rotor
used. Fixed-angle rotors are
generally preferred for self-
forming gradients.[3] - Allow
Percoll to equilibrate to room
temperature before use, as
temperature can affect its
density.[10]
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Experimental Protocols
Protocol 1: Preparation of Stock Isotonic Percoll (SIP)

This protocol describes the preparation of a stock Percoll solution that is isotonic with
mammalian cells.

Materials:

Percoll (undiluted)

1.5 M NacCl solution or 10x concentrated cell culture medium

Sterile, conical tubes

Sterile measuring cylinders or pipettes
Procedure:

« |In a sterile container, combine 9 parts of undiluted Percoll with 1 part of 1.5 M NaCl or 10x
concentrated cell culture medium.[1][2] For example, to make 50 mL of SIP, mix 45 mL of
Percoll with 5 mL of 1.5 M NacCl.

e Mix the solution thoroughly by gentle inversion. Avoid vigorous shaking to prevent bubble
formation.

¢ (Optional but recommended) Measure the osmolality of the SIP solution using an osmometer
to ensure it is within the physiological range for your cells (typically ~300 mOsm/kg H20).[1]
Adjust with sterile water or salt solution as needed.

o Store the SIP solution at 2-8°C.[6]

Protocol 2: Creation of a Discontinuous (Step) Percoll
Gradient for Leukocyte Separation

This protocol provides a general method for creating a discontinuous gradient to separate
peripheral blood mononuclear cells (PBMCs) and polymorphonuclear leukocytes (PMNS).
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Materials:

Stock Isotonic Percoll (SIP)

Physiological saline (0.15 M NaCl) or 1x PBS

15 mL or 50 mL conical centrifuge tubes

Serological pipettes
Procedure:

» Prepare different percentage Percoll solutions by diluting the SIP with physiological saline or
1x PBS. For example, to prepare a 70% Percoll solution, mix 7 parts of SIP with 3 parts of
saline.

 In a centrifuge tube, carefully layer the Percoll solutions of decreasing density. Start with the
highest density at the bottom. For example, layer 3 mL of 75% Percoll, followed by 3 mL of
62% Percoll.[10] Use a serological pipette to slowly add each layer on top of the previous
one, touching the side of the tube just above the liquid surface to minimize mixing.

e The gradient is now ready for the cell suspension to be layered on top.

Quantitative Data Summary

Table 1. Recommended Centrifugation Parameters for Self-Generating Gradients

Diluent for Percoll Minimum g-force Rotor Type
0.15 M Saline ~10,000 x g[1][7] Fixed-angle[3]
0.25 M Sucrose ~25,000 x g[1][7] Fixed-angle[3]

Table 2: Example of a Discontinuous Gradient for Murine Bone Marrow Neutrophil Isolation
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Layer Percoll Concentration Purpose
Top Cell Suspension Contains the initial cell mixture
1 56% -
2 62% -
Neutrophils are harvested from
3 72% the interface between the 62%
and 72% layers.[10]
Visualizations
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Caption: Workflow for cell separation using a Percoll density gradient.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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